3-Hydroxy-3,3-diphenylpropanehydrazide
Overview
Description
3-Hydroxy-3,3-diphenylpropanehydrazide: is an organic compound with the molecular formula C15H16N2O2 It is characterized by the presence of a hydrazide group attached to a 3-hydroxy-3,3-diphenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3,3-diphenylpropanehydrazide typically involves the reaction of 3-hydroxy-3,3-diphenylpropanoic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Hydroxy-3,3-diphenylpropanoic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Hydroxy-3,3-diphenylpropanehydrazide can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
Chemistry: 3-Hydroxy-3,3-diphenylpropanehydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3,3-diphenylpropanehydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The hydrazide group can form hydrogen bonds and other interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
- 3-Phenylpropanohydrazide
- 3-Hydroxy-N’-phenylpropanohydrazide
- N,N-Diethyl-3-hydroxy-3,3-diphenylpropanamide
- 3-Hydroxy-3,3-diphenylpropanoic acid
Comparison: 3-Hydroxy-3,3-diphenylpropanehydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Phenylpropanohydrazide lacks the hydroxyl group, limiting its reactivity in certain contexts.
Properties
IUPAC Name |
3-hydroxy-3,3-diphenylpropanehydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-17-14(18)11-15(19,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,19H,11,16H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTUVELWCHPJMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NN)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325269 | |
Record name | 3-hydroxy-3,3-diphenylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88368-75-6 | |
Record name | NSC409513 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-hydroxy-3,3-diphenylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.